molecular formula C16H11BrClNO2S B6067916 N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No.: B6067916
M. Wt: 396.7 g/mol
InChI Key: SOFDTXSESWXHJN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its complex structure, which includes a bromophenyl group, a chloro group, a methoxy group, and a carboxamide group attached to a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO2S/c1-21-11-6-7-12-13(8-11)22-15(14(12)18)16(20)19-10-4-2-9(17)3-5-10/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFDTXSESWXHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorothiophene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the benzothiophene core in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    N-(4-bromophenyl)-6-methoxy-1-benzothiophene-2-carboxamide: Lacks the chloro group, potentially altering its interaction with biological targets.

    N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, which can significantly change its chemical properties and biological activity.

Uniqueness

N-(4-bromophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene core. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

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